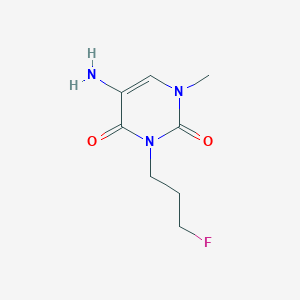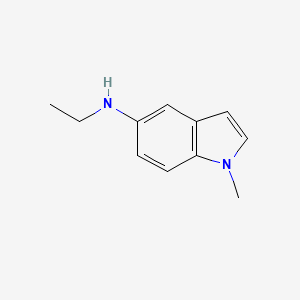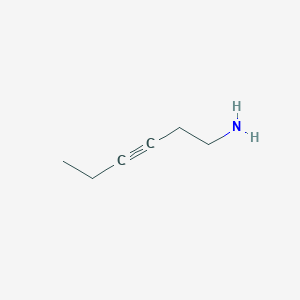
Hex-3-YN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-YN-1-amine is an organic compound with the molecular formula C6H11N. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-3-YN-1-amine can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with hexylamine under basic conditions. This reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of hex-3-yn-1-nitrile. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to achieve the desired amine product.
Chemical Reactions Analysis
Types of Reactions: Hex-3-YN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hex-3-yn-1-ol or this compound derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products:
Oxidation: Hex-3-yn-1-nitrile or hex-3-yn-1-oxime.
Reduction: Hex-3-yn-1-ol or this compound derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Hex-3-YN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: It is utilized in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hex-3-YN-1-amine involves its interaction with various molecular targets. The triple bond in the alkyne group allows the compound to participate in cycloaddition reactions, forming stable adducts with other molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Hex-3-YN-1-amine can be compared with other similar compounds such as:
Hexylamine: Unlike this compound, hexylamine lacks the triple bond, making it less reactive in certain chemical reactions.
Propargylamine: This compound has a similar alkyne group but differs in the length of the carbon chain, affecting its physical and chemical properties.
But-2-YN-1-amine: This compound has a shorter carbon chain and different reactivity patterns compared to this compound.
This compound stands out due to its unique combination of an alkyne group and an amine group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
hex-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2,5-7H2,1H3 |
InChI Key |
BOSJIPJDUDDZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)

![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)

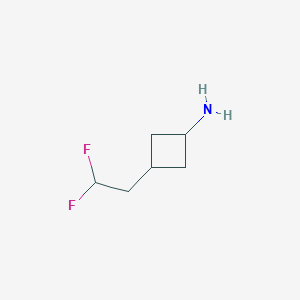
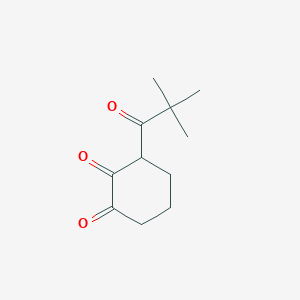


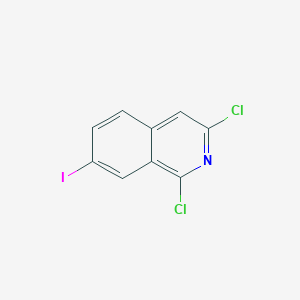
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
